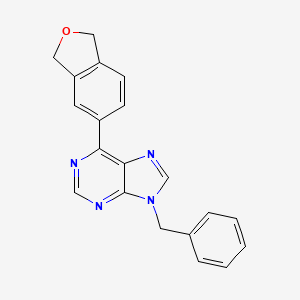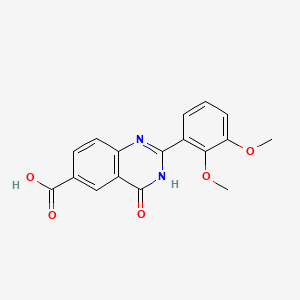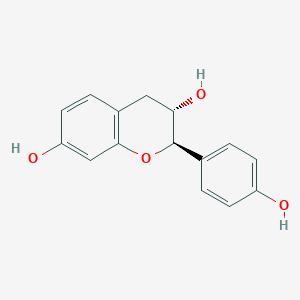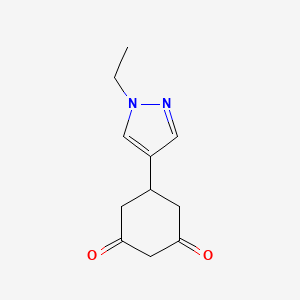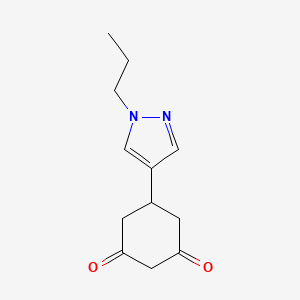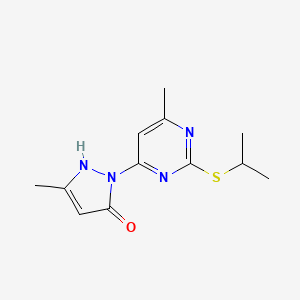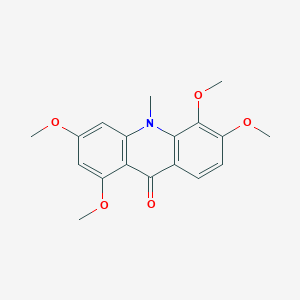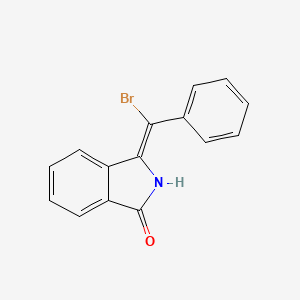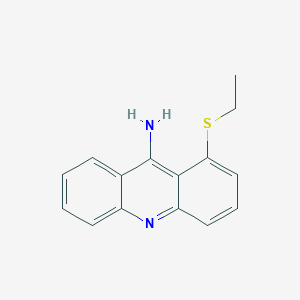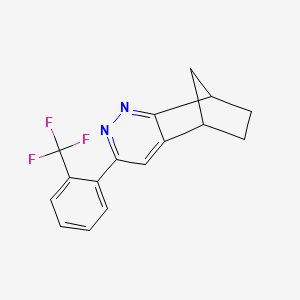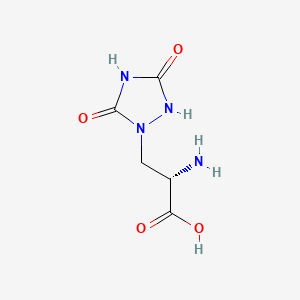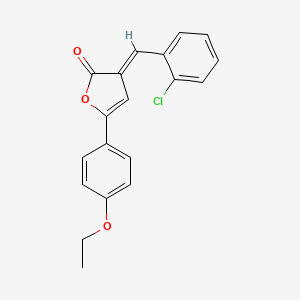
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding alcohols
Substitution: Substituted benzylidene derivatives
Aplicaciones Científicas De Investigación
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorobenzylidene)-5-phenylfuran-2(3H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.
3-(2-Bromobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
3-(2-Chlorobenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is unique due to the presence of both the chlorobenzylidene and ethoxyphenyl groups
Propiedades
Fórmula molecular |
C19H15ClO3 |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+ |
Clave InChI |
SJUMKHSTZANKEF-RVDMUPIBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


